3-(tert-butyl)-5-(chloromethyl)-1H-pyrazole hydrochloride
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Overview
Description
3-(tert-butyl)-5-(chloromethyl)-1H-pyrazole hydrochloride is a chemical compound with the molecular formula C8H14Cl2N2 and a molecular weight of 209.11 g/mol. This compound is a derivative of pyrazole, a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their versatility in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 3-(tert-butyl)-5-(chloromethyl)-1H-pyrazole hydrochloride typically involves the reaction of tert-butylhydrazine with an appropriate chloromethyl ketone under acidic conditions to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3-(tert-butyl)-5-(chloromethyl)-1H-pyrazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to form pyrazolines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(tert-butyl)-5-(chloromethyl)-1H-pyrazole hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(tert-butyl)-5-(chloromethyl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The pathways involved may include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar compounds to 3-(tert-butyl)-5-(chloromethyl)-1H-pyrazole hydrochloride include:
3,5-Di-tert-butyl-1H-pyrazole: This compound has similar structural features but lacks the chloromethyl group.
5-tert-Butyl-1H-pyrazole-3-carbaldehyde: This compound has an aldehyde group instead of a chloromethyl group.
Properties
Molecular Formula |
C8H14Cl2N2 |
---|---|
Molecular Weight |
209.11 g/mol |
IUPAC Name |
3-tert-butyl-5-(chloromethyl)-1H-pyrazole;hydrochloride |
InChI |
InChI=1S/C8H13ClN2.ClH/c1-8(2,3)7-4-6(5-9)10-11-7;/h4H,5H2,1-3H3,(H,10,11);1H |
InChI Key |
KFEZPGUZCBTXQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NNC(=C1)CCl.Cl |
Origin of Product |
United States |
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